5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone
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Overview
Description
5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone is a chemical compound that features a pyridinone core substituted with a 4-chlorophenyl group and a phenylsulfonyl group
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the 4-chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 4-chlorophenyl group, often using a halogenation reaction.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, typically using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone include other pyridinone derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and applications. For example:
5-(4-methylphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
5-(4-chlorophenyl)-3-(methylsulfonyl)-2(1H)-pyridinone:
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-chlorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-14-8-6-12(7-9-14)13-10-16(17(20)19-11-13)23(21,22)15-4-2-1-3-5-15/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLWONNFAQPNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CNC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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